z-Arg(pbf)-oh.cha
Description
Z-Arg(Pbf)-OH.CHA is a protected arginine derivative widely used in solid-phase peptide synthesis (SPPS). The compound consists of:
- Z (benzyloxycarbonyl): Protects the α-amino group, removable via hydrogenolysis or acidic conditions.
- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Protects the guanidino side chain of arginine, cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA) .
- CHA (cyclohexylamine): A counterion enhancing solubility and stability, particularly in aqueous or mildly acidic solvents .
Properties
IUPAC Name |
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O7S.C6H13N/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19;7-6-4-2-1-3-5-6/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31);6H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQHDVIYBBISOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200190-89-2 | |
| Record name | L-Ornithine,N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(phenylmethoxy)carbonyl]-,compd. with cyclohexanamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Z-Arg(Pbf)-OH.CHA is a peptide derivative that has been developed as a neutral pH-selective inhibitor. The primary target of this compound is cathepsin B (Cat.B) , an enzyme believed to be released upon cellular injury from acidic lysosomes into the neutral pH cytoplasm.
Mode of Action
The compound interacts with its target, Cat.B, by inhibiting its activity. This interaction prevents Cat.B from initiating and mediating inappropriate proteolytic degradation, a process that is thought to occur following cellular injury.
Biochemical Pathways
The inhibition of Cat.B by this compound affects the proteolytic degradation pathway. This pathway is responsible for the breakdown of proteins into smaller peptides or amino acids. By inhibiting Cat.B, the compound prevents inappropriate proteolytic degradation, thereby potentially mitigating the effects of cellular injury.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of Cat.B. This results in a decrease in inappropriate proteolytic degradation, which could potentially mitigate the effects of cellular injury. The cellular effects would depend on the specific context of the cells and the extent of the injury.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a neutral pH-selective inhibitor, suggesting that its activity may be optimal at neutral pH Other factors, such as temperature, could also affect the compound’s stability and action
Biochemical Analysis
Biochemical Properties
Z-Arg(pbf)-oh.cha plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for the cleavage and formation of peptide bonds. The compound’s structure allows it to act as a substrate or inhibitor for these enzymes, influencing their activity and the overall biochemical pathways they are involved in. Additionally, this compound can interact with proteins and other biomolecules, forming stable complexes that can be studied to understand protein-ligand interactions and enzyme kinetics.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. These changes can alter gene expression patterns, resulting in modifications to cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its catalytic efficiency and substrate specificity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can alter the overall metabolic state of cells and tissues, impacting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the sites of action. This compound can accumulate in certain cellular compartments, where it exerts its effects on biochemical reactions and cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, leading to more efficient modulation of biochemical pathways and cellular processes.
Biological Activity
Z-Arg(pbf)-oh.cha, also known as Z-Arginine (Pbf) Hydrochloride, is a derivative of the amino acid arginine, which plays a vital role in various biological processes. This compound is primarily utilized in peptide synthesis and has been shown to exhibit specific interactions with enzymes, making it a valuable tool in biochemical research.
- Molecular Formula : C₁₃H₁₈N₄O₄S
- CAS Number : 200190-89-2
- Melting Point : 86-88 °C
- Density : Approximately 1.35 g/cm³ at 20 °C
The presence of the Pbf (pentafluorobenzyl) protecting group on the guanidino side chain is crucial for its application in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS).
Biological Applications
This compound is employed in various biological and chemical applications:
- Peptide Synthesis : It serves as a building block for synthesizing arginine-containing dipeptides.
- Enzyme Substrate : This compound acts as a substrate for monitoring the activity of cathepsin B, a cysteine protease involved in protein degradation.
- Fluorogenic Probes : It is used in creating fluorescent probes for real-time imaging of adaptive immune cell activity, particularly through granzyme A (GzmA) interactions.
- Tryptase Activity Measurement : The compound can measure generic tryptase-like activity using absorbance measurements.
The biological activity of this compound is largely attributed to its guanidino moiety, which is essential for the functionality of arginine-containing peptides. The Pbf protecting group allows selective deprotection under mild conditions, facilitating the synthesis of complex peptides without unwanted side reactions.
Enzyme Interaction Studies
Research has demonstrated that this compound can effectively monitor cathepsin B activity across a range of pH levels. In one study, it was found that this compound exhibited high specificity for cathepsin B compared to other cysteine cathepsins, indicating its potential as a selective substrate in biochemical assays .
Solid-Phase Peptide Synthesis
In a systematic study comparing different protecting groups for arginine derivatives, this compound showed favorable coupling efficiency despite some challenges related to δ-lactam formation during synthesis. The use of N-butylpyrrolidinone (NBP) as a solvent was proposed to enhance the incorporation of Fmoc-Arg(Pbf)-OH into growing peptide chains, addressing issues related to viscosity and reactivity .
Comparative Analysis with Other Arginine Derivatives
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Boc-Arg(Tos)-OH | Boc protecting group | More stable under basic conditions; widely used |
| Fmoc-Arg(Pbf)-OH | Fmoc protecting group | Commonly used in automated peptide synthesis |
| Z-Arg(Pmc)-OH | Pmc protecting group | Different reactivity profile; less commonly used |
This compound's unique properties allow it to be selectively deprotected under mild conditions, making it particularly useful for synthesizing complex peptides without unwanted side reactions .
Scientific Research Applications
Applications in Biochemical Research
-
Peptide Synthesis
- Z-Arg(pbf)-oh.cha is utilized as a building block for synthesizing arginine-containing peptides. The Pbf protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides without unwanted side reactions.
- Enzyme Substrate
-
Fluorogenic Probes
- It is employed in the development of fluorescent probes for real-time imaging of immune cell activity, particularly through interactions with granzyme A.
-
Tryptase Activity Measurement
- The compound can be used to measure tryptase-like activity using absorbance measurements, aiding in the study of allergic responses and other physiological processes.
-
Solid-Phase Peptide Synthesis
- In systematic studies comparing various protecting groups for arginine derivatives, this compound showed favorable coupling efficiency, making it valuable in automated peptide synthesis protocols.
Comparative Analysis with Other Arginine Derivatives
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Boc-Arg(Tos)-OH | Boc protecting group | More stable under basic conditions; widely used |
| Fmoc-Arg(Pbf)-OH | Fmoc protecting group | Commonly used in automated peptide synthesis |
| Z-Arg(Pmc)-OH | Pmc protecting group | Different reactivity profile; less commonly used |
Case Study 1: Monitoring Cathepsin B Activity
In a study evaluating the specificity of this compound for cathepsin B, researchers demonstrated its ability to effectively monitor enzyme activity across varying pH levels. The results indicated high specificity compared to other cysteine cathepsins, establishing its potential as a selective substrate in biochemical assays .
Case Study 2: Fluorogenic Probes Development
Research involving this compound led to the creation of innovative fluorescent probes that allow for real-time imaging of adaptive immune responses. These probes leverage the compound's interactions with granzyme A to visualize immune cell activity during various biological processes.
Comparison with Similar Compounds
Key Properties :
- CAS No.: 200190-89-2
- Molecular Formula : C27H36N4O7S·C6H13N
- Molecular Weight : 659.9 g/mol
- Solubility : Water, 1% acetic acid
- Storage : -20°C in desiccated conditions .
- Purity : >98% (HPLC), with applications in synthesizing protease inhibitors and complex peptides .
Comparison with Similar Compounds
Z-Arg(Pmc)-OH.CHA
Protecting Group: Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) CAS No.: 112160-33-5 Key Differences:
- Deprotection Byproducts : Pmc forms 2,2,5,7,8-pentamethylchroman derivatives, whereas Pbf generates 2,2,4,6,7-pentamethyl dihydrobenzofuran derivatives during TFA cleavage .
- Solubility : Soluble in DMSO (vs. water/acetic acid for Pbf), limiting compatibility in aqueous-phase reactions .
- Synthesis Efficiency : Pmc-protected arginine requires harsher conditions for coupling, increasing risk of side reactions compared to Pbf .
Z-Arg(Mtr)-OH.CHA
Protecting Group : Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)
Key Differences :
- Acid Lability : Mtr is more acid-sensitive than Pbf, requiring milder TFA concentrations (e.g., 50% TFA vs. 95% for Pbf), which may complicate orthogonal deprotection strategies .
- Byproduct Formation : Mtr deprotection produces sulfonic acid derivatives, necessitating scavengers like thioanisole to prevent side reactions .
Z-Arg(Z)2-OH
Protecting Group: Z (benzyloxycarbonyl) on both α-amino and side-chain groups. Key Differences:
Comparative Data Table
Q & A
Basic Research Questions
Q. How can researchers design robust experiments to synthesize Z-Arg(Pbf)-OH while minimizing side reactions?
- Methodological Answer :
- Apply the P-E/I-C-O framework (Population: reaction components; Exposure: reagent ratios; Comparison: control conditions; Outcome: yield/purity) to define variables .
- Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, coupling reagent efficiency) and identify optimal conditions.
- Validate synthesis steps with HPLC-MS for intermediate purity checks and NMR for structural confirmation .
- Example Table:
| Parameter | Tested Range | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature | 0–25°C | 4°C | +15% |
| Coupling Reagent | DIC vs. HATU | HATU | +22% |
Q. What analytical techniques are most effective for characterizing Z-Arg(Pbf)-OH purity and structural integrity?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 214 nm) to assess purity. Use a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .
- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the Pbf protecting group (e.g., tert-butyl signals at δ ~1.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calc. 500.25, found 500.23).
- Triangulate data across methods to resolve ambiguities (e.g., overlapping HPLC peaks) .
Q. How can reaction conditions be optimized to improve yield and reduce racemization during peptide coupling?
- Methodological Answer :
- Use response surface methodology (RSM) to model interactions between variables (e.g., solvent, base, temperature).
- Monitor racemization via Marfey’s reagent derivatization followed by HPLC analysis .
- Compare coupling reagents (e.g., HATU vs. PyBOP) for efficiency under low-temperature conditions (0–5°C).
Advanced Research Questions
Q. How should researchers address contradictions in stability data for Z-Arg(Pbf)-OH under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare degradation pathways using LC-MS/MS.
- Apply analyst triangulation : Have two independent researchers interpret spectral data to reduce bias .
- Use multivariate analysis (e.g., PCA) to identify critical degradation factors (e.g., moisture, light).
Q. What computational strategies can model the reactivity of Z-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to study the electronic effects of the Pbf group on arginine’s guanidinium moiety.
- Simulate SPPS kinetics using molecular dynamics (MD) to predict steric hindrance during resin loading .
- Validate models with experimental data (e.g., coupling efficiency rates).
Q. How can researchers assess the environmental impact of Z-Arg(Pbf)-OH synthesis protocols?
- Methodological Answer :
- Apply life cycle assessment (LCA) to quantify waste generation and energy use across synthesis steps.
- Use green chemistry metrics (e.g., E-factor, atom economy) to compare solvent systems (e.g., DMF vs. cyclopentyl methyl ether) .
- Example Table:
| Metric | Traditional Method | Green Method |
|---|---|---|
| E-Factor | 58 | 12 |
| Atom Economy (%) | 45 | 78 |
Methodological Considerations
- Data Contradiction Analysis : Use triangulation (data, method, analyst) to resolve discrepancies, as seen in PBF studies .
- Research Question Formulation : Align questions with FINER criteria (Feasible, Novel, Ethical, Relevant) and avoid common pitfalls like overbroad hypotheses .
- Experimental Reproducibility : Document procedures in line with Beilstein Journal guidelines (e.g., detailed supplementary data for compound characterization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
